N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine or Lysine-NTA, is a bifunctional chelating agent. Its structure integrates a hexadentate NTA (nitrilotriacetic acid) headgroup for securely binding metal ions with a lysine backbone, which provides a terminal primary amine.[1][2] This amine serves as a versatile conjugation handle for covalently linking the chelator to biomolecules like peptides, proteins, or antibodies.[3] The primary procurement driver for this molecule is its utility in creating stable, metal-labeled bioconjugates for applications in diagnostics and therapy, particularly in the field of nuclear medicine.[1][4]
Selecting a chelator for bioconjugation is a performance-critical decision where substitution is rarely straightforward. While macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are benchmarks for thermodynamic stability with certain radiometals like Lutetium-177, they often exhibit slow labeling kinetics with others, such as Gallium-68, requiring harsh heating conditions (80–100 °C) that can damage sensitive proteins.[5][6] N-(5-Amino-1-carboxypentyl)iminodiacetic acid, as an acyclic NTA-based chelator, is selected specifically for its ability to achieve rapid, high-yield radiolabeling at room temperature.[7][8] Substituting with DOTA or another common alternative like DTPA (diethylenetriaminepentaacetic acid) necessitates a complete re-optimization of the labeling protocol and can compromise the integrity of the biomolecule, making Lysine-NTA a strategic choice for developing heat-sensitive radiopharmaceuticals and kit-based formulations.[6][9]
NTA-based chelators demonstrate significantly better performance in Gallium-68 (⁶⁸Ga) labeling under mild, process-friendly conditions compared to the widely used macrocycle DOTA. In a direct comparison at room temperature (25 °C) and a low chelator concentration (5 μM), the radiochemical yield (RCY) for a NOTA conjugate (a close analog of the Lysine-NTA headgroup) was 93 ± 2.0%.[5] Under the same conditions, the RCY for DOTA was only 21 ± 5.6%.[5] To achieve a comparable yield (>90%), DOTA requires heating to 90 °C, a condition that is often incompatible with heat-sensitive proteins and antibodies.[5][6]
| Evidence Dimension | Radiochemical Yield (RCY) of ⁶⁸Ga Labeling |
| Target Compound Data | 93 ± 2.0% (for NOTA, a close structural analog) |
| Comparator Or Baseline | DOTA: 21 ± 5.6% |
| Quantified Difference | >4x higher yield at room temperature |
| Conditions | 25 °C, pH 3.5, 5 μM chelator concentration, 10 min reaction time. |
This enables the development of 'cold kit' radiopharmaceuticals and simplifies the labeling of heat-sensitive biomolecules, a significant process advantage.
The in vivo stability of a radiometal complex is critical for minimizing off-target radiation dose and maximizing imaging contrast. For Copper-64 (⁶⁴Cu), a key PET imaging isotope, NOTA-based conjugates (structurally analogous to Lysine-NTA) demonstrate superior in vivo stability compared to DOTA conjugates. This is evidenced by significantly lower accumulation of radioactivity in the liver, which is a primary site for sequestering dissociated ⁶⁴Cu.[10][11][12] For example, a comparative PET imaging study of PSMA-targeting agents showed that the ⁶⁴Cu-NOTA derivative had markedly lower liver uptake than the ⁶⁴Cu-DOTA derivative, indicating less in vivo dissociation of the radiometal from the chelator.[12] In vitro serum stability assays further support this, with a ⁶⁴Cu-NOTA-antibody conjugate remaining 97.5% intact after 48 hours in human serum, outperforming many other chelators.[13]
| Evidence Dimension | In Vivo Stability (indicated by liver uptake) |
| Target Compound Data | Lower liver uptake for ⁶⁴Cu-NOTA derivatives |
| Comparator Or Baseline | Higher liver uptake for ⁶⁴Cu-DOTA derivatives |
| Quantified Difference | Qualitatively but consistently lower liver accumulation, indicating higher stability. |
| Conditions | In vivo biodistribution and PET imaging studies in mouse models. |
Higher in vivo stability leads to clearer imaging results with fewer off-target effects and a better safety profile, which is a crucial factor for clinical translation.
In a head-to-head preclinical comparison of PSMA-targeting radiotracers, the ⁶⁸Ga-labeled NOTA-conjugated molecule (⁶⁸Ga-2) demonstrated significantly higher tumor uptake than the corresponding DOTA-conjugated version (⁶⁸Ga-1).[14][15] At 1-hour post-injection in mice bearing PSMA-positive tumors, the uptake of the NOTA-based tracer was 42.2 ± 6.7 %ID/g (percent injected dose per gram of tissue).[14][15] This was significantly higher (P < 0.01) than the uptake of the DOTA-based tracer under the same conditions.[14][15] This superior tumor accumulation contributes directly to better imaging contrast and potentially higher therapeutic efficacy.
| Evidence Dimension | Tumor Uptake (%ID/g) at 1h Post-Injection |
| Target Compound Data | 42.2 ± 6.7 %ID/g (for ⁶⁸Ga-NOTA conjugate) |
| Comparator Or Baseline | Significantly lower for ⁶⁸Ga-DOTA conjugate (exact value not stated but difference is P < 0.01) |
| Quantified Difference | Statistically significant (P < 0.01) improvement in tumor targeting. |
| Conditions | Biodistribution study in SCID-NOD mice bearing PSMA+ PC3 PIP tumors. |
Higher specific tumor uptake is a primary goal in developing imaging agents and targeted therapies, as it improves diagnostic sensitivity and therapeutic index.
The ability to achieve rapid and quantitative ⁶⁸Ga labeling at room temperature makes this compound an ideal precursor for creating user-friendly, kit-based radiopharmaceuticals.[7][9] This simplifies hospital pharmacy workflows by eliminating the need for heating blocks and reducing preparation time, which is a critical advantage when working with the short-lived ⁶⁸Ga isotope (t½ = 68 min).
For biological targeting vectors such as monoclonal antibodies, antibody fragments, or specific proteins that are susceptible to denaturation or aggregation upon heating, this chelator is the right choice.[6] Its mild labeling conditions (room temperature, near-neutral pH) preserve the biological activity and structural integrity of the protein, ensuring that the final radiopharmaceutical retains its targeting capability.
When developing novel peptide or antibody-based PET imaging agents using ⁶⁴Cu, the enhanced in vivo stability of the resulting metal complex is a key advantage.[12][13] Using Lysine-NTA can lead to lower off-target accumulation in the liver compared to DOTA-based systems, resulting in improved image quality and more accurate quantification of target engagement in preclinical models.